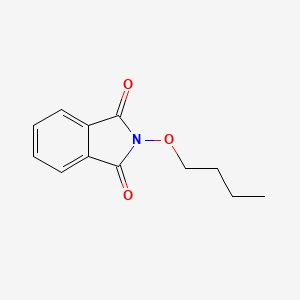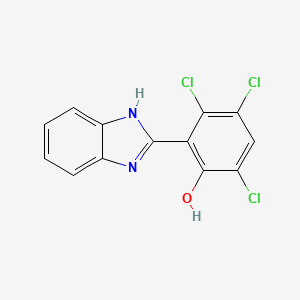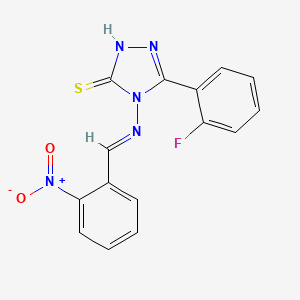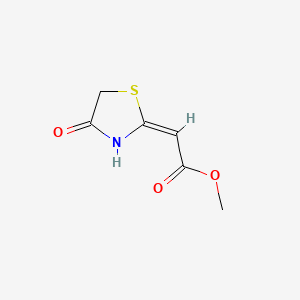
Carbamic acid, (3,3-dinitropentamethylene)di-, dimethyl ester (6CI,7CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate is a chemical compound with the molecular formula C9H16N4O8. It is characterized by the presence of two nitro groups and two carbamate groups attached to a pentane backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate typically involves the nitration of a suitable precursor followed by carbamate formation. One common method involves the nitration of 1,5-dinitropentane, followed by the reaction with dimethyl carbamate under controlled conditions . The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate may involve large-scale nitration and carbamate formation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carbamate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl pentane-1,5-diyldicarbamate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl ethane-1,2-diyldicarbamate: Similar structure but with a shorter carbon chain.
Dimethyl butane-1,4-diyldicarbamate: Similar structure but with a different carbon chain length.
Uniqueness
Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate is unique due to the presence of both nitro and carbamate groups on the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
90770-87-9 |
|---|---|
Formule moléculaire |
C9H16N4O8 |
Poids moléculaire |
308.25 g/mol |
Nom IUPAC |
methyl N-[5-(methoxycarbonylamino)-3,3-dinitropentyl]carbamate |
InChI |
InChI=1S/C9H16N4O8/c1-20-7(14)10-5-3-9(12(16)17,13(18)19)4-6-11-8(15)21-2/h3-6H2,1-2H3,(H,10,14)(H,11,15) |
Clé InChI |
UQXPZOFUYWYKRP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NCCC(CCNC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)



![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)






![(4Z)-4-[(4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B12006528.png)


